Cloxotesterone

Description

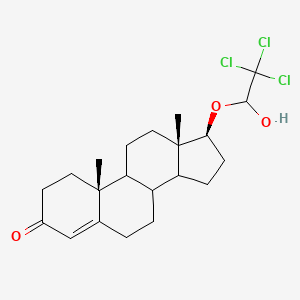

Structure

3D Structure

Properties

Molecular Formula |

C21H29Cl3O3 |

|---|---|

Molecular Weight |

435.8 g/mol |

IUPAC Name |

(10R,13S,17S)-10,13-dimethyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29Cl3O3/c1-19-9-7-13(25)11-12(19)3-4-14-15-5-6-17(27-18(26)21(22,23)24)20(15,2)10-8-16(14)19/h11,14-18,26H,3-10H2,1-2H3/t14?,15?,16?,17-,18?,19-,20-/m0/s1 |

InChI Key |

DNADMXUXHNLBKR-CDNTZLLUSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Cloxotesterone

Advanced Organic Synthesis Approaches to Cloxotesterone and its Analogues

Modern synthetic chemistry offers a variety of powerful tools for the construction of complex molecules like Cloxotesterone and its derivatives. These approaches aim for efficiency, stereocontrol, and the generation of molecular diversity.

Stereoselective Synthesis Strategies

The biological activity of steroids is critically dependent on their three-dimensional structure. Therefore, stereoselective synthesis, which controls the spatial arrangement of atoms, is paramount in the preparation of Cloxotesterone. The core steroid nucleus of Cloxotesterone possesses multiple chiral centers, and their correct configuration is essential for receptor binding and physiological effects.

While specific literature on the stereoselective synthesis of the Cloxotesterone hemiacetal is not abundant, general principles for steroid synthesis are applicable. Key strategies often involve:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as other steroids or terpenes, as starting materials to retain the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in reactions, such as hydrogenations or alkylations, at various positions of the steroid backbone. acs.org For instance, highly stereoselective 1,6-conjugate additions have been used to introduce methyl groups at specific positions on a steroid dienone precursor, achieving high diastereomeric ratios. acs.org

Substrate Control: The inherent stereochemistry of the steroid nucleus can direct the approach of reagents, leading to the formation of one stereoisomer over another. This is particularly relevant in reactions involving the sterically hindered regions of the molecule. nih.gov

The formation of the hemiacetal at the C-17 position of Cloxotesterone also presents a stereochemical consideration. The approach of the trichloroethanol moiety to the C-17 ketone can potentially result in two diastereomers. Controlling this stereoselectivity is a crucial aspect of the synthesis, likely influenced by reaction conditions and the steric environment of the testosterone (B1683101) precursor. The development of predictive models and quantum chemistry calculations is becoming increasingly important in navigating the complexities of stereoselective synthesis for complex molecules. oup.com

Multicomponent Reactions in Cloxotesterone Derivatization

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. researchgate.net In the context of steroid chemistry, MCRs have emerged as a valuable strategy for the diversification of steroidal scaffolds, enabling the rapid generation of libraries of novel compounds for biological screening. researchgate.net

While direct examples of MCRs in the synthesis of Cloxotesterone itself are not prominent in the literature, the principles can be applied to create analogues. Steroids can be functionalized with various reactive groups such as carbonyls, amines, alkynes, or carboxylic acids, making them suitable substrates for a range of MCRs. researchgate.netgrafiati.com For instance, a steroid ketone can act as the carbonyl component in a Biginelli or Hantzsch-type reaction to construct fused heterocyclic rings. nih.gov

The derivatization of Cloxotesterone using MCRs could involve:

Modification of the A-ring: The enone functionality in the A-ring of Cloxotesterone could be a starting point for various MCRs to introduce diverse substituents.

Functionalization at other positions: Introduction of reactive handles at other positions of the Cloxotesterone scaffold would open up possibilities for MCR-based derivatization to explore structure-activity relationships.

The use of MCRs represents a promising avenue for the discovery of novel Cloxotesterone analogues with potentially improved pharmacological profiles. acs.org

Principles of Green Chemistry in Cloxotesterone Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. acs.org These principles focus on waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. researchgate.net In steroid synthesis, which traditionally involves multi-step processes and hazardous reagents, the application of green chemistry is particularly relevant. researchgate.netmdpi.com

Key green chemistry approaches applicable to Cloxotesterone synthesis include:

Biocatalysis: The use of enzymes, such as lipases or oxidoreductases, can offer high selectivity and mild reaction conditions. mdpi.comnih.gov For example, lipases can be used for the regioselective acylation of steroid hydroxyl groups, which is a key step in the synthesis of Cloxotesterone acetate (B1210297). nih.gov Microbial transformations are also a cornerstone of industrial steroid synthesis, providing an environmentally benign way to perform complex chemical transformations. mdpi.com

Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling, reducing waste. semanticscholar.org For instance, a recyclable polymer-supported tosylic acid catalyst has been shown to be effective for the esterification of testosterone under solvent-free microwave conditions. semanticscholar.org

Alternative Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key goal. researchgate.netnih.gov Microwave-assisted synthesis can also significantly reduce reaction times and energy consumption. semanticscholar.org

By incorporating these green chemistry principles, the synthesis of Cloxotesterone and its derivatives can be made more sustainable and environmentally friendly.

Precursor Chemistry and Derivatization Pathways from Testosterone to Cloxotesterone

The synthesis of Cloxotesterone starts from the naturally occurring androgen, testosterone. The key transformations involve the modification of the 17-hydroxyl group to form the characteristic trichloroethoxy hemiacetal and subsequent acetylation.

Introduction of the Trichloroethoxy Moiety at C-17

Cloxotesterone is chemically known as testosterone 17β-chloral hemiacetal. nih.gov This structure is formed by the reaction of the 17-keto group of a testosterone precursor with chloral (B1216628) (trichloroacetaldehyde). More commonly, the synthesis would proceed from testosterone itself, where the 17β-hydroxyl group reacts with chloral to form a hemiacetal. This reaction introduces the bulky and electron-withdrawing trichloroethoxy group at the C-17 position. The synthesis of various ethers of testosterone has been reported, highlighting the reactivity of the 17-hydroxyl group. nih.govacs.org The formation of this hemiacetal is a crucial modification that significantly alters the properties of the testosterone molecule.

| Reactant 1 | Reactant 2 | Product Functional Group |

| Testosterone (17β-hydroxyl) | Chloral (Trichloroacetaldehyde) | 17β-Trichloroethoxy hemiacetal |

Acetylation of the Hydroxyl Group

The final step in the synthesis of Cloxotesterone Acetate is the acetylation of the remaining hydroxyl group of the hemiacetal. researchgate.net This esterification is typically achieved by reacting the Cloxotesterone hemiacetal with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270). semanticscholar.org The acetylation of hydroxyl groups in steroids is a common strategy to modify their pharmacokinetic properties. oup.comoup.com Enzymatic methods using lipases can also be employed for highly regioselective acetylation under mild conditions, aligning with green chemistry principles. nih.gov

| Starting Material | Reagent | Product |

| Cloxotesterone (17-hemiacetal) | Acetic Anhydride/Pyridine | Cloxotesterone Acetate |

The table below summarizes the key chemical transformations in the synthesis of Cloxotesterone Acetate from Testosterone.

| Step | Precursor | Reagent(s) | Key Transformation | Product |

| 1 | Testosterone | Chloral | Hemiacetal formation at C-17 | Cloxotesterone |

| 2 | Cloxotesterone | Acetic Anhydride | Acetylation of the hemiacetal hydroxyl | Cloxotesterone Acetate |

Design and Synthesis of Novel Cloxotesterone Derivatives

The development of novel derivatives from a parent steroid like cloxotestosterone (B1260297) is a fundamental strategy in medicinal chemistry. The primary goals are often to modulate the compound's pharmacokinetic and pharmacodynamic properties, such as altering its metabolic stability, potency, and duration of action. ontosight.ai Modifications to the core steroid structure can lead to derivatives with enhanced therapeutic potential or different applications.

The core of cloxotestosterone is the androstane (B1237026) steroid skeleton, which features a 17β-trichloro hemiacetal ether group. wikipedia.orgbiotechmedjournal.com This structure provides a foundation for various chemical modifications. A common approach in steroid chemistry is the esterification or etherification of hydroxyl groups to enhance lipophilicity and create a depot effect for prolonged release. ontosight.ai Another advanced strategy involves the introduction of heterocyclic rings into the steroid framework, which has been utilized to develop novel anticancer agents from other steroid precursors. nih.gov

A prominent and well-documented derivative of cloxotestosterone is cloxotestosterone acetate. wikipedia.orgwikipedia.org This compound is a synthetic anabolic-androgenic steroid and is the O-acetate ester of cloxotestosterone. wikipedia.org The synthesis is a direct acetylation of the parent steroid. This process converts the hemiacetal hydroxyl group into an acetate ester, a modification that typically increases the compound's stability and lipophilicity. ontosight.ai

The general synthesis protocol for cloxotestosterone acetate from cloxotestosterone is detailed below.

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | Acetylation | Cloxotestosterone, Acetic Anhydride | Pyridine | Cloxotestosterone Acetate |

This reaction is a standard esterification where the hydroxyl group on the cloxotestosterone molecule attacks the electrophilic carbonyl carbon of acetic anhydride, with pyridine acting as a catalyst and acid scavenger. While detailed synthetic pathways for other novel cloxotestosterone derivatives are not extensively documented in the literature, the principles of steroid modification suggest that further derivatives could be synthesized by targeting the same reactive sites or by modifying the steroid's A-ring. The creation of different esters (e.g., propionate (B1217596), enanthate) or ethers at the 17-position is a plausible route for creating new derivatives with varied pharmacokinetic profiles. google.com

Computational Chemistry and Theoretical Studies in Cloxotesterone Synthesis Design

Computational chemistry and theoretical studies have become indispensable tools in modern drug discovery and design, allowing researchers to predict molecular properties and guide synthetic efforts before committing to resource-intensive lab work. nih.govliverpool.ac.uk While specific computational studies focusing on the synthesis design of cloxotestosterone are not widely available in published literature, the established methodologies used for other steroidal compounds provide a clear framework for how such an investigation would proceed.

The design of novel derivatives, including those of cloxotestosterone, can be significantly accelerated and refined through computational approaches. These techniques can predict drug-likeness, bioactivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Key computational methods applicable to the design of cloxotestosterone derivatives include:

Density Functional Theory (DFT): This quantum chemical method is employed to optimize molecular structures and scrutinize their electronic and spectroscopic features. asianresassoc.org For a cloxotestosterone derivative, DFT could be used to understand the molecule's stability, bonding characteristics, and reactive sites, which is crucial for planning synthetic steps. For instance, studies on the related steroid clascosterone have used DFT to explore its structural and spectroscopic properties in detail. asianresassoc.org

Molecular Docking: This technique simulates the binding of a ligand (the steroid derivative) to the active site of a target protein, such as the androgen receptor. The simulation calculates a binding energy, which helps to predict the affinity and orientation of the derivative within the target. nih.gov This is critical for designing derivatives with enhanced biological activity. Research on novel cholestanoheterocyclic steroids has successfully used molecular docking to identify promising anticancer candidates by evaluating their binding modes against key protein targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing how different structural modifications affect activity, researchers can build predictive models to guide the design of new, more potent derivatives.

These computational tools are often used in conjunction to create a comprehensive in-silico profile of potential drug candidates before their synthesis.

| Computational Method | Purpose in Steroid Synthesis Design | Predicted Outcomes |

| Density Functional Theory (DFT) | To analyze molecular geometry, electronic structure, and reactivity. | Optimized molecular structure, vibrational frequencies, molecular electrostatic potential, identification of reactive sites for synthesis. asianresassoc.org |

| Molecular Docking | To predict the binding interaction between a steroid derivative and a biological target (e.g., receptor, enzyme). | Binding affinity (e.g., in kcal/mol), binding mode, key interacting amino acid residues. nih.govasianresassoc.org |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity across a series of derivatives. | Predictive models for the bioactivity of unsynthesized derivatives, identification of key structural features for activity. liverpool.ac.ukresearchgate.net |

By applying these theoretical and computational methods, chemists can rationally design novel cloxotestosterone derivatives with a higher probability of possessing desired therapeutic properties, thereby streamlining the drug development process.

Molecular and Cellular Biological Activity of Cloxotesterone

Androgenic Receptor Binding and Activation Mechanisms of Cloxotesterone

The principal mechanism of action for Cloxotesterone is its function as a potent agonist for the Androgen Receptor (AR), a member of the nuclear receptor superfamily. The AR acts as a ligand-activated transcription factor, and its activation by Cloxotesterone follows a canonical pathway.

Upon entering a target cell, Cloxotesterone navigates the cytoplasm and binds with high affinity to the Ligand-Binding Pocket (LBP) of the AR. This binding event is stabilized by a network of specific hydrophobic interactions and hydrogen bonds between the steroid's functional groups and key amino acid residues within the LBP. The 17β-hydroxyl group of Cloxotesterone is critical for this interaction, typically forming a hydrogen bond with residues such as Asn705 and Arg752, anchoring the ligand in place.

The binding of Cloxotesterone induces a critical conformational change in the AR protein. This change involves the repositioning of Helix 12, a mobile segment of the LBP, which folds over the bound ligand to create a stable, transcriptionally active surface. This new surface, known as the Activation Function 2 (AF-2) domain, is essential for the recruitment of co-activator proteins (e.g., SRC/p160 family members). The Cloxotesterone-AR-co-activator complex then dimerizes, translocates into the nucleus, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes, initiating their transcription.

The binding affinity of Cloxotesterone for the AR is significantly high, often exceeding that of the endogenous androgen, testosterone (B1683101). This enhanced affinity is attributed to its unique structural modifications, which increase its stability within the LBP and promote a more transcriptionally competent receptor conformation.

Table 1: Comparative Relative Binding Affinity (RBA) for the Androgen Receptor

Data represents a standardized comparison where Dihydrotestosterone (B1667394) (DHT) is set to 100%. Higher values indicate stronger binding affinity.

| Compound | Chemical Class | Relative Binding Affinity (RBA) % | Primary Mechanism |

|---|---|---|---|

| Dihydrotestosterone (DHT) | Endogenous Androgen | 100 | Agonist |

| Testosterone | Endogenous Androgen | 50 - 60 | Agonist |

| Cloxotesterone | Synthetic Androgen | 150 - 200 | Agonist |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Properties Relationship (QSPR) Studies of Cloxotesterone and its Derivatives

QSAR and QSPR studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity and physicochemical properties, respectively. For Cloxotesterone and its analogues, these studies provide critical insights into how specific structural modifications influence AR binding, agonist activity, and metabolic stability.

In a typical QSAR model for Cloxotesterone derivatives, the biological activity (e.g., log(1/EC50) for AR activation) is the dependent variable. The independent variables are molecular descriptors calculated from the 3D structure of the molecules. These descriptors fall into several categories:

Steric Descriptors: Such as molecular volume, surface area, and specific atomic radii, which define the size and shape requirements for optimal fit within the AR's LBP.

Electronic Descriptors: Including partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the molecule's ability to form hydrogen bonds and engage in electrostatic interactions.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (LogP), which quantifies the molecule's lipophilicity and its ability to engage in hydrophobic interactions within the LBP and cross cell membranes.

Research has shown that modifications at key positions on the steroid nucleus, such as C2, C4, and C11, can significantly alter activity. For example, the introduction of small, electronegative groups can enhance binding, while bulky substituents may introduce steric hindrance, reducing affinity. QSPR models similarly predict properties like aqueous solubility, metabolic clearance rates, and plasma protein binding based on these structural descriptors, guiding the design of derivatives with more favorable pharmacokinetic profiles.

Table 2: Hypothetical QSAR Data for Cloxotesterone Derivatives

This table illustrates how structural modifications affect molecular descriptors and predicted AR binding activity.

| Compound | Modification | Molecular Volume (ų) | LogP | Predicted AR Binding (Relative) |

|---|---|---|---|---|

| Cloxotesterone | Parent Compound | 325.4 | 3.8 | 1.00 |

| Derivative A | 2α-Methyl group | 339.8 | 4.2 | 1.15 |

| Derivative B | 4-Chloro group | 331.1 | 4.3 | 0.92 |

| Derivative C | 17α-Ethynyl group | 341.5 | 3.9 | 0.75 |

Interaction of Cloxotesterone with Nucleic Acids and Other Biomolecules

While the primary target of Cloxotesterone is the Androgen Receptor, its interactions with other cellular biomolecules, including enzymes and nucleic acids, are areas of active investigation.

Direct imaging of small molecule-protein interactions at the atomic level is challenging. Therefore, computational techniques like Molecular Dynamics (MD) simulations are heavily employed to visualize and understand these interactions over time. MD simulations of the Cloxotesterone-AR complex have revealed several key dynamic features:

Binding Pose Stability: Simulations confirm that Cloxotesterone maintains a stable orientation within the LBP, primarily anchored by the hydrogen bonds at the 17β-hydroxyl position.

Key Residue Interactions: These models identify a constellation of hydrophobic residues (e.g., Leu704, Met745, Trp741) that form a tight pocket around the steroid's A, B, C, and D rings, contributing significantly to binding energy.

Protein Flexibility: MD simulations show that certain loops near the entrance of the LBP exhibit flexibility, suggesting a "breathing" motion that may facilitate ligand entry and exit.

Water Molecule Roles: The simulations highlight the role of specific, structurally conserved water molecules within the LBP that mediate bridging hydrogen bonds between Cloxotesterone and the receptor, further stabilizing the complex.

Table 3: Key Interactions in the Cloxotesterone-AR Complex (from MD Simulations)

| Cloxotesterone Moiety | Interaction Type | Interacting AR Residue(s) |

|---|---|---|

| C3-keto group | Hydrogen Bond | Gln711, Arg752 |

| 17β-hydroxyl group | Hydrogen Bond | Asn705, Thr877 |

| Steroid A/B rings | Hydrophobic Contact | Leu704, Val716 |

| Steroid C/D rings | Hydrophobic Contact | Met745, Ile748, Trp741 |

Cloxotesterone is subject to enzymatic biotransformation (metabolism), primarily by the Cytochrome P450 (CYP) family of heme-containing monooxygenases in the liver. These reactions are part of the body's mechanism to increase the polarity of xenobiotics and facilitate their excretion. Common metabolic pathways for Cloxotesterone include:

Hydroxylation: The addition of a hydroxyl (-OH) group at various positions on the steroid skeleton, such as 2β, 6β, and 16α, is a primary route of phase I metabolism.

Reduction: The A-ring of the steroid can undergo reduction, particularly at the C4-C5 double bond and the C3-keto group, leading to various tetrahydro- and diol-metabolites.

Conjugation: Following phase I modifications, the resulting metabolites, as well as the parent compound, can be conjugated with polar molecules like glucuronic acid (by UGTs) or sulfate (B86663) (by SULTs) to form highly water-soluble phase II metabolites that are readily excreted.

In research settings, heme peroxidases such as horseradish peroxidase (HRP) are used to study alternative oxidative pathways. These enzymes can catalyze one-electron oxidations, potentially generating reactive radical species. This line of inquiry is crucial for understanding idiosyncratic drug reactions and identifying metabolites that may not be formed by the major CYP pathways.

Table 4: Potential Metabolic Pathways and Metabolites of Cloxotesterone

| Metabolic Reaction | Enzyme Family | Example Metabolite |

|---|---|---|

| A-Ring Reduction | 5α/5β-Reductases, 3α/3β-HSDs | 3α,5β-tetrahydrocloxotesterone |

| Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | 6β-hydroxycloxotesterone |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Cloxotesterone-17-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | Cloxotesterone-17-sulfate |

The primary influence of Cloxotesterone on DNA is indirect, mediated by the AR. However, the potential for direct interaction between steroidal molecules and nucleic acids is a subject of scientific investigation. The planar, hydrophobic nature of the steroid ring system suggests a possibility for non-covalent interactions, such as:

DNA Intercalation: The planar A-B-C rings of the steroid could potentially insert between the base pairs of the DNA double helix.

Groove Binding: The molecule could fit into the minor or major grooves of the DNA helix, stabilized by van der Waals forces and potential hydrogen bonds.

Computational docking and MD simulation studies are used to explore the feasibility and energetics of these interactions. Such studies assess the binding preference of Cloxotesterone for different DNA sequences (e.g., AT-rich vs. GC-rich) and non-canonical structures like G-quadruplexes. A significant, stable direct interaction could theoretically interfere with the binding of DNA-processing proteins, potentially altering replication or transcription. However, these direct interactions are generally considered to be of much lower affinity and specificity compared to the AR-mediated mechanism and are not thought to be a primary mode of action for the parent compound under physiological conditions. Derivatives with appended cationic or intercalating moieties could be designed to have a much higher affinity for direct DNA/RNA binding.

Enzymatic Biotransformation Pathways of Cloxotesterone (e.g., involving heme peroxidases)

Cellular Signaling Cascades Modulated by Cloxotesterone

Cloxotesterone modulates cellular function by activating two distinct types of signaling cascades: the slow-acting genomic pathway and the rapid non-genomic pathways.

Genomic Signaling: This is the classical, primary pathway. As described in section 3.1, Cloxotesterone binding to the nuclear AR leads to the regulation of gene expression. This process is relatively slow, with responses occurring over hours to days. The specific set of genes regulated depends on the cell type and the availability of specific co-regulator proteins. For instance, in muscle cells, Cloxotesterone upregulates genes involved in protein synthesis and muscle growth, such as IGF-1 and components of the mTOR pathway.

Non-Genomic Signaling: Cloxotesterone can also elicit rapid cellular responses that are too fast to be explained by gene transcription. These effects are mediated by a subpopulation of AR located at the cell membrane (mAR) or associated with signaling complexes in the cytoplasm. Activation of mAR by Cloxotesterone can trigger second messenger systems within seconds to minutes. Key non-genomic pathways include:

MAPK/ERK Pathway: Activation can lead to cell proliferation and differentiation.

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism.

Calcium Flux: Cloxotesterone can induce a rapid increase in intracellular calcium ([Ca2+]) levels, which acts as a ubiquitous second messenger influencing numerous cellular processes.

These rapid pathways can also "cross-talk" with the genomic pathway. For example, kinases activated by non-genomic signaling (like Akt or ERK) can phosphorylate the nuclear AR or its co-activators, thereby modulating their transcriptional activity and providing another layer of regulatory control.

Table 5: Comparison of Genomic and Non-Genomic Signaling by Cloxotesterone

| Feature | Genomic Pathway | Non-Genomic Pathway |

|---|---|---|

| Receptor Location | Cytoplasm / Nucleus | Cell Membrane / Cytoplasm |

| Primary Mediator | Nuclear Androgen Receptor (nAR) | Membrane Androgen Receptor (mAR) |

| Response Timescale | Hours to Days | Seconds to Minutes |

| Key Events | Gene transcription, protein synthesis | Kinase activation (ERK, Akt), Ca2+ flux |

| Cellular Outcome | Long-term changes in cell phenotype | Rapid modulation of cell function |

Comparative Analysis of Cloxotesterone's Biological Activity with Other Testosterone Analogues

Cloxotesterone is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone. iiab.me Specifically, it is the 17β-trichloro hemiacetal ether of testosterone. iiab.me Like other testosterone analogues, its biological activity is characterized by its androgenic (masculinizing) and anabolic (tissue-building) effects, which are mediated through the androgen receptor (AR). nih.govwikipedia.org The therapeutic and physiological effects of these compounds are largely determined by their relative balance of anabolic to androgenic activity, their binding affinity for the AR, and their metabolic fate in the body. nih.govwikipedia.org

A direct comparative analysis of cloxotesterone with other testosterone analogues is limited in the scientific literature. However, a comparison can be drawn based on the known activities of prominent testosterone derivatives like Testosterone Propionate (B1217596) and Nandrolone (B1676933) Phenylpropionate.

Testosterone and its esters, such as testosterone propionate, are considered the benchmark for AAS, with an anabolic-to-androgenic ratio of approximately 1:1. nih.govwikipedia.org They exert their effects after binding to the androgen receptor or after being converted to more potent androgens like dihydrotestosterone (DHT) by the enzyme 5α-reductase, or to estradiol (B170435) by aromatase. wikipedia.orgnih.gov

Nandrolone (19-nortestosterone) and its esters, like nandrolone phenylpropionate (NPP), are also derivatives of testosterone. wikipedia.orgamegroups.org A key structural difference is the absence of a methyl group at the C19 position, which alters its biological activity. wikipedia.org Nandrolone exhibits a greater anabolic to androgenic ratio compared to testosterone. amegroups.org This is partly because when 5α-reductase acts on nandrolone, it converts it to a less potent metabolite, dihydronandrolone (DHN), in androgenic tissues like the prostate, whereas testosterone is converted to the highly potent DHT. amegroups.org This structural modification allows nandrolone to produce a more pronounced anabolic effect relative to its androgenic activity. amegroups.org

A study comparing the androgenic activities of nandrolone phenylpropionate and nandrolone decanoate (B1226879) to testosterone propionate confirmed their effects on male genitalia in animal models. nih.gov

The following table provides a comparative overview of these compounds based on available data.

| Compound | Chemical Class | Primary Biological Effect | Key Metabolic Notes |

|---|---|---|---|

| Cloxotesterone | Testosterone Derivative (17β-ether) iiab.me | Anabolic-Androgenic iiab.me | Information on specific metabolic pathways is limited. |

| Testosterone Propionate | Testosterone Derivative (17β-ester) taylorandfrancis.com | Anabolic:Androgenic ratio ~1:1 nih.govwikipedia.org | Can be converted to Dihydrotestosterone (DHT) and Estradiol. wikipedia.orgnih.gov |

| Nandrolone Phenylpropionate | 19-Nortestosterone Derivative (17β-ester) wikipedia.org | Higher Anabolic to Androgenic ratio than Testosterone. amegroups.org | Converted to a weaker androgen (DHN) by 5α-reductase. amegroups.org |

Metabolic Transformations and Pharmacokinetic Research on Cloxotesterone

In Vitro and In Vivo Metabolic Pathways of Cloxotesterone

The biotransformation of a drug is the process by which it is chemically altered within a living organism. copbela.org This process typically converts lipid-soluble compounds into more water-soluble (hydrophilic) metabolites to facilitate their excretion. longdom.org Drug metabolism is generally divided into two phases: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, which conjugate the drug or its metabolites with endogenous molecules. libretexts.org

As a steroidal androgen, Cloxotesterone's metabolic pathways are studied through both in vitro (laboratory) and in vivo (living organism) models. admescope.comadmescope.com In vitro systems, such as liver microsomes and S9 fractions, are used to identify potential metabolites and the enzymes responsible for their formation, often providing a good qualitative prediction of the in vivo metabolic profile. nih.goveuropa.eu

Cloxotesterone acetate (B1210297) is a prodrug, meaning it is an inactive compound that is converted into the active drug, Cloxotesterone, within the body. vulcanchem.com The initial and most critical metabolic step for Cloxotesterone acetate is hydrolysis.

Phase I Reactions: The primary metabolic pathways for Cloxotesterone involve hydrolysis and subsequent modifications to the steroid nucleus. libretexts.org

Hydrolysis: The first step in the activation of Cloxotesterone acetate is the cleavage of the acetate ester bond, a reaction catalyzed by esterase enzymes. This releases the active compound, Cloxotesterone, and acetic acid. vulcanchem.com

Oxidation and Reduction: Following its release, the Cloxotesterone molecule, being a testosterone (B1683101) derivative, is expected to undergo oxidation and reduction reactions similar to other androgens. These reactions primarily occur on the steroid's A-ring and at various hydroxyl groups, catalyzed mainly by Cytochrome P450 enzymes. longdom.orgnih.gov

Phase II Reactions: After Phase I modification, the resulting metabolites can undergo conjugation to increase their water solubility for excretion. libretexts.org

Glucuronidation and Sulfation: These are common conjugation pathways for steroids. The metabolites of Cloxotesterone are likely conjugated with glucuronic acid or sulfate (B86663) groups, making them more polar and readily excretable in urine. libretexts.org

The table below summarizes the expected metabolic transformations for Cloxotesterone acetate.

| Metabolic Phase | Reaction Type | Description | Resulting Compound Type |

| Activation (Phase I) | Hydrolysis | Cleavage of the acetate ester from Cloxotesterone acetate. vulcanchem.com | Active Cloxotesterone |

| Metabolism (Phase I) | Oxidation / Reduction | Modification of the steroidal nucleus (e.g., A-ring). longdom.orgnih.gov | Oxidized/Reduced Metabolites |

| Metabolism (Phase II) | Conjugation | Attachment of glucuronic acid or sulfate to metabolites. libretexts.org | Water-soluble conjugates |

Identification and Characterization of Enzyme Systems Involved in Cloxotesterone Biotransformation

The biotransformation of Cloxotesterone is mediated by several enzyme systems, primarily located in the liver, but also present in other tissues and plasma. longdom.orgnih.gov

Esterases: These enzymes are responsible for the initial activation of the Cloxotesterone acetate prodrug. They are ubiquitous in the body, found in plasma and various tissues, including the liver. They catalyze the hydrolysis of the ester bond to release the active Cloxotesterone. vulcanchem.com

Cytochrome P450 (CYP) Superfamily: This family of enzymes, located mainly in the liver, is central to the Phase I metabolism of a vast number of drugs, including steroids. longdom.orgnih.gov Specific CYP isoforms are responsible for the oxidation reactions that metabolize the Cloxotesterone steroid core. While specific studies on Cloxotesterone are limited, based on data from other androgens, enzymes like those in the CYP3A family are likely involved. ekb.eg

Phase II Conjugating Enzymes:

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the drug's metabolites, a key step in detoxification and excretion. longdom.org

Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group, another important conjugation reaction for steroid metabolites. longdom.org

The following table outlines the enzyme systems involved in Cloxotesterone's biotransformation.

| Enzyme System | Metabolic Phase | Function | Location |

| Esterases | Prodrug Activation (Phase I) | Hydrolysis of Cloxotesterone acetate to active Cloxotesterone. vulcanchem.com | Plasma, Liver, Other Tissues |

| Cytochrome P450 (CYP) Enzymes | Phase I | Oxidation and reduction of the steroid nucleus. longdom.orgnih.gov | Primarily Liver |

| UDP-Glucuronosyltransferases (UGTs) | Phase II | Glucuronide conjugation of metabolites. longdom.org | Liver |

| Sulfotransferases (SULTs) | Phase II | Sulfate conjugation of metabolites. longdom.org | Liver |

Prodrug Strategies and Cloxotesterone Prodrugs

A prodrug is a pharmacologically inactive derivative of an active drug that undergoes biotransformation in vivo to release the active parent drug. nih.govpharmacologycanada.org This strategy is employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or to prolong the duration of action. azolifesciences.comgoogle.com

Cloxotesterone acetate is a prodrug of Cloxotesterone. ontosight.aiwikipedia.orgwikipedia.org The rationale for this design involves modifying the physicochemical properties of the parent compound to control its release and extend its therapeutic effect.

Enhanced Lipophilicity: The addition of the acetate ester group increases the lipophilicity (fat-solubility) of the molecule compared to the parent Cloxotesterone. vulcanchem.com

Sustained Release: This increased lipophilicity is particularly advantageous for intramuscular depot injections. When Cloxotesterone acetate is administered as an aqueous suspension, the more lipophilic prodrug dissolves slowly from the injection site into the surrounding tissue. vulcanchem.comwikipedia.org

Controlled Activation: Once absorbed, the prodrug is gradually hydrolyzed by esterases in the plasma and tissues, providing a slow and sustained release of the active Cloxotesterone into circulation. vulcanchem.com This extends the drug's duration of action, allowing for less frequent administration. wikipedia.org

This approach transforms the drug's delivery profile from a rapid-acting agent to a long-acting one, which is a common strategy for hormone replacement therapies. nih.gov

Impact of Chemical Modifications on Cloxotesterone Pharmacokinetic Profiles

The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—can be significantly altered by chemical modifications. azolifesciences.comnih.gov In Cloxotesterone acetate, two key structural modifications dictate its pharmacokinetics compared to native testosterone.

The 17β-Acetate Ester: As detailed in the prodrug strategy, this esterification is a critical modification. It converts the active hydroxyl group at the C-17 position into an ester. This change increases lipophilicity, which is essential for its formulation as a long-acting intramuscular suspension. vulcanchem.comwikipedia.org The rate of hydrolysis of this ester bond becomes a rate-limiting step for drug availability, thereby prolonging the plasma half-life of the active hormone. vulcanchem.com

The 17β-Trichloro Hemiacetal Ether: The attachment of the 2,2,2-trichloroethoxy group at the C-17 position is another significant modification. ontosight.ai This bulky, electron-withdrawing group provides steric hindrance, which protects the C-17 position from rapid metabolic attack. This feature is designed to confer greater metabolic stability to the Cloxotesterone molecule once it is released from its prodrug form, potentially leading to a longer half-life compared to testosterone. vulcanchem.com

The following table summarizes the impact of these chemical modifications on the pharmacokinetic properties of Cloxotesterone.

| Chemical Modification | Location | Pharmacokinetic Impact |

| Acetate Ester | C-17 Position | Forms a prodrug, increases lipophilicity, enables sustained release from intramuscular injection, and prolongs duration of action. vulcanchem.comwikipedia.org |

| Trichloro Hemiacetal Ether | C-17 Position | Confers metabolic stability by sterically hindering enzymatic degradation at the C-17 position, contributing to a prolonged half-life. vulcanchem.comontosight.ai |

These modifications collectively create a molecule designed for stability and long-term activity following a single administration. wikipedia.org

Advanced Analytical Methodologies in Cloxotesterone Research

Chromatographic and Spectroscopic Techniques for Cloxotesterone and Metabolite Detection and Quantification

The separation, identification, and measurement of cloxotesterone and its metabolic byproducts are primarily accomplished through the powerful combination of chromatographic separation and spectroscopic detection. Gas chromatography-mass spectrometry (GC-MS) and, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stand as the principal techniques in this domain.

Historically, GC-MS has been a workhorse for the analysis of anabolic steroids. Early research into the metabolism of cloxotesterone acetate (B1210297) demonstrated its hydrolysis to the active cloxotesterone molecule, which is subsequently metabolized. Detection of these metabolites in biological fluids like urine using GC-MS necessitates a chemical derivatization step to increase the volatility and thermal stability of the analytes, a common requirement for steroid analysis by this method. This typically involves converting the analytes into trimethylsilyl (B98337) (TMS) ethers, which then allows for their successful separation and detection. Through such methods, 17-epocloxotestosterone was identified as a significant metabolite.

The advent of LC-MS/MS has marked a significant advancement, offering high sensitivity and specificity, often without the need for cumbersome derivatization steps. This technique has become the preferred method in many modern anti-doping and metabolic research laboratories. LC-MS/MS methods typically utilize electrospray ionization (ESI) to generate ions, followed by selected reaction monitoring (SRM) on a tandem mass spectrometer. This SRM approach provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, allowing for precise quantification of cloxotesterone and its metabolites even in complex biological matrices like urine.

Table 1: Comparison of Primary Analytical Techniques

Applications of High-Resolution Mass Spectrometry in Cloxotesterone Metabolite Profiling

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has revolutionized the field of metabolite identification. Unlike targeted tandem mass spectrometry, LC-HRMS acquires full-scan mass spectra with very high mass accuracy and resolving power. This capability is transformative for metabolite profiling, as it allows for the detection of all ionizable compounds in a sample, not just pre-defined targets.

The application of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, enables the confident identification of novel cloxotesterone metabolites. The high mass accuracy provided by these instruments allows for the determination of the elemental composition of an unknown metabolite, which is a critical first step in its structural elucidation. The high resolving power helps to separate the analyte signal from isobaric interferences—other compounds that have the same nominal mass but a slightly different exact mass—which are ubiquitous in complex biological samples. This significantly reduces the likelihood of false-positive identifications. Through the detailed analysis of fragmentation spectra generated in HRMS/MS mode, researchers can deduce the structures of new metabolites, including those formed through hydroxylation, reduction, or conjugation with glucuronic acid or sulfate (B86663).

Method Validation in Bioanalytical Chemistry for Cloxotesterone Research

To ensure that analytical data is reliable, reproducible, and fit for purpose, the methods used must undergo a rigorous validation process. In the context of cloxotesterone research, particularly for applications in anti-doping science or pharmacokinetics, this is a non-negotiable requirement stipulated by regulatory authorities and scientific standards. Bioanalytical method validation establishes and documents that the performance characteristics of the method are suitable and reliable for the intended analytical application.

The validation process assesses a series of key parameters to define the method's capabilities and limitations.

Table 2: Core Parameters of Bioanalytical Method Validation

Cloxotesterone in Interdisciplinary Scientific Inquiry

Role of Cloxotesterone in Broader Steroid Hormone Research Paradigms

Cloxotesterone is classified as a synthetic androgen, placing it within the extensive and critical field of steroid hormone research. Steroid hormones, derived from cholesterol, are fundamental signaling molecules that regulate a vast array of physiological processes. ebsco.comnih.govnih.gov These hormones are broadly categorized into groups such as androgens, estrogens, progestins, glucocorticoids, and mineralocorticoids, each with distinct functions in sexual development, metabolism, immune response, and electrolyte balance. ebsco.comnih.gov Androgens, like testosterone (B1683101) and its synthetic derivatives, are primarily responsible for the development of male secondary sexual characteristics and play a crucial role in reproductive health. ebsco.com

Research paradigms in the study of androgens are diverse, ranging from fundamental biosynthesis pathways to clinical applications. nih.govnih.gov The synthesis of steroid hormones is a complex process occurring in the adrenal cortex, gonads, and placenta, involving a cascade of enzymatic conversions. nih.govnih.gov Scientific inquiry often focuses on understanding how disruptions in these pathways or in hormone-receptor interactions can lead to various pathologies. ebsco.com For instance, research into androgen-resistant states, such as in certain forms of prostate cancer, constitutes a major paradigm where understanding the mechanisms of both endogenous and synthetic androgens is vital. nih.gov

Within this context, Cloxotesterone serves as a specific chemical entity for investigating androgenic activity. It is often grouped with other androgenically effective steroid hormones such as boldenone, fluoxymesterone, and androsterone (B159326) in scientific literature. googleapis.com The study of such synthetic steroids helps to elucidate the structure-activity relationships of the androgen receptor, contributing to the broader understanding of hormonal signaling and the development of targeted therapies.

Preclinical Model Systems for Studying Androgen-Related Biological Mechanisms (e.g., Caenorhabditis elegans as a model for mechanisms of action)

The investigation of the biological mechanisms of androgens like Cloxotesterone relies on robust preclinical model systems. These models are essential for high-throughput screening, genetic analysis, and elucidating molecular pathways before advancing to more complex systems. mdpi.com Among invertebrate models, the nematode Caenorhabditis elegans has emerged as a powerful and efficient tool for first-round preclinical investigations. mdpi.comfrontiersin.org

C. elegans offers numerous advantages for studying biological processes, including those relevant to steroid hormone action. ukrida.ac.idijcmas.com Its short life cycle, completely sequenced genome, genetic tractability, and transparent body allow for detailed analysis of cellular processes in a living organism. mdpi.comfrontiersin.orgukrida.ac.id Although traditionally used in research on aging, neurodegeneration, and apoptosis, its conserved genetic pathways make it a valuable model for dissecting the mechanisms of action of bioactive compounds. mdpi.comijcmas.comcornell.edu For example, the machinery for apoptosis (programmed cell death) was extensively characterized in C. elegans, revealing homologs to human genes that are targets in cancer research. mdpi.comijcmas.com

While direct studies employing C. elegans to investigate Cloxotesterone specifically are not prominent in the literature, the model system's features are highly applicable. Researchers can use C. elegans to perform high-throughput screens to identify genes and pathways affected by androgenic compounds, assess effects on development and reproduction, and study the genetic basis of hormonal responses. mdpi.comukrida.ac.id

Table 1: Advantages of Caenorhabditis elegans as a Preclinical Model System

| Feature | Description | Relevance to Androgen Research |

| Short Life Cycle | Matures from embryo to adult in approximately 3 days with a lifespan of 2-3 weeks. cornell.edu | Enables rapid, high-throughput screening of androgenic compounds and multigenerational studies. mdpi.com |

| Fully Sequenced Genome | The first multicellular organism to have its entire genome sequenced. ukrida.ac.id | Facilitates genetic manipulation and identification of genes and pathways homologous to humans that are involved in hormone signaling. mdpi.com |

| Genetic Tractability | Amenable to genetic modification, including the creation of transgenic strains expressing human proteins. frontiersin.orgcornell.edu | Allows for the study of specific human androgen receptors or other target proteins in a simplified, living system. |

| Optical Transparency | The transparent body allows for real-time visualization of cellular processes, including neuron activity and cell death, in the intact organism. frontiersin.orgukrida.ac.id | Enables direct observation of the physiological effects of compounds like Cloxotesterone on specific cells and tissues. |

| Conserved Biological Pathways | Shares many fundamental genetic and molecular pathways with humans, including those for cell signaling and apoptosis. ijcmas.com | Provides a relevant system for elucidating the conserved mechanisms of action of steroid hormones. mdpi.com |

Nomenclature and Classification of Cloxotesterone within International Nonproprietary Names (INN)

The precise and unambiguous naming of pharmaceutical substances is critical for clear communication among healthcare professionals, researchers, and regulatory bodies worldwide. wikipedia.orgwcoomd.org The World Health Organization (WHO) established the International Nonproprietary Name (INN) system in 1953 to provide a unique, globally recognized generic name for each active pharmaceutical ingredient. wikipedia.org An INN is distinct from brand names and helps prevent prescribing errors. wikipedia.org

INNs are constructed using a system of "stems," which are common syllables that classify a substance into a group with similar pharmacological activity or chemical structure. wcoomd.orgwho.int This systematic approach ensures that related substances can be easily recognized.

Cloxotesterone is officially recognized within the INN system. Its name incorporates the stem -testosterone , which is designated for androgens that are derivatives of testosterone. who.intwho.int This classification places Cloxotesterone in a well-defined chemical and pharmacological family, alongside other androgens like methyltestosterone (B1676486) and fluoxymesterone. who.intwho.int The use of this stem immediately communicates the compound's identity as an androgenic steroid. The INN system is a critical component of global pharmaceutical regulation and trade, with lists of INNs being incorporated into official documents such as customs tariff regulations. wcoomd.orglegislation.gov.uk

Table 2: INN Stem Classification for Select Androgens

| Stem | Definition / Pharmacological Group | INN Examples |

| -testosterone | Androgens, derivatives of testosterone | Cloxotesterone, Methyltestosterone, Testosterone who.intwho.int |

| -sterone | Steroids, androgens | Bolasterone, Fluoxymesterone, Oxymesterone who.int |

| andr | Androgenic steroids | Oxandrolone, Propetandrol who.int |

Future Research Directions and Methodological Advancements for Cloxotesterone

Emerging Synthetic Technologies for Novel Cloxotesterone Analogue Discovery

The future of Cloxotesterone research will heavily rely on innovative synthetic strategies to generate a diverse library of analogues. These new molecules are essential for probing structure-activity relationships and developing compounds with potentially enhanced or novel biological activities.

Diversity-Oriented Synthesis (DOS): This powerful strategy aims to create structurally diverse and complex small molecules from simple starting materials in a few steps. beilstein-journals.orgcam.ac.uk For Cloxotesterone, a DOS approach could be employed to modify the core steroid skeleton, generating analogues with varied ring structures, stereochemistry, and appendage functional groups. beilstein-journals.orgnih.gov By branching from a common steroidal intermediate, chemists can rapidly produce a collection of unique Cloxotesterone-related compounds, moving beyond simple substitutions to explore uncharted chemical space. beilstein-journals.orgcam.ac.uk For instance, a one-pot sequence involving ring-closing enyne metathesis followed by a Diels-Alder reaction could introduce novel spirocyclic moieties at the C-17 position, creating a new class of hybrid steroid molecules. beilstein-journals.org

Chemoenzymatic Synthesis: Combining the precision of biocatalysis with the robustness of chemical synthesis offers a powerful route to complex steroid analogues that are difficult to produce through traditional chemistry alone. biorxiv.org Enzymes, such as P450 hydroxylases, can introduce functional groups at specific, non-activated positions on the steroid scaffold with high selectivity. biorxiv.org This methodology could be used to create C14-functionalized Cloxotesterone analogues, a modification known to be important for the activity of other steroids. biorxiv.org This chemoenzymatic blueprint provides a concise and divergent pathway to novel derivatives for structure-activity relationship studies. biorxiv.org

Continuous Flow Chemistry: This technology offers significant advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. uva.nl For steroid synthesis, which often involves lengthy and challenging procedures, flow chemistry can enable more efficient functionalization and methodology development. uva.nl The integration of flow chemistry with photochemistry and biocatalysis holds the promise of creating innovative and previously inaccessible Cloxotesterone analogues. uva.nl

These emerging synthetic technologies will be instrumental in building diverse libraries of Cloxotesterone analogues, providing the essential chemical matter for subsequent biological evaluation.

Q & A

Q. How can researchers enhance reproducibility in Cloxotesterone’s bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.